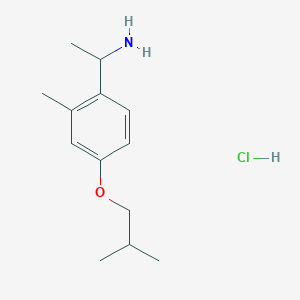

1-(4-Isobutoxy-2-methylphenyl)-ethylamine hydrochloride

Description

1-(4-Isobutoxy-2-methylphenyl)-ethylamine hydrochloride is a substituted phenylethylamine derivative characterized by an isobutoxy group at the 4-position and a methyl group at the 2-position of the aromatic ring. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula and weight can be inferred as approximately C₁₃H₂₂NO₂·HCl (~273.8 g/mol), based on analogs in and .

Properties

IUPAC Name |

1-[2-methyl-4-(2-methylpropoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-9(2)8-15-12-5-6-13(11(4)14)10(3)7-12;/h5-7,9,11H,8,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWBJVHHMRVKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Isobutoxy-2-methylphenyl)-ethylamine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Activity

Research has indicated that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.

1. Enzyme Inhibition

Studies have explored the compound's effect on cytochrome P450 enzymes, particularly CYP3A4. In vitro assays demonstrated that it possesses inhibitory activity against this enzyme, which is crucial for drug metabolism. The percentage inhibition at a concentration of 10 µM was observed to be significant, indicating potential implications for drug-drug interactions in therapeutic settings .

2. Receptor Interaction

The compound has shown affinity for several receptor types, including:

- PPARα and PPARγ: Structure-activity relationship studies suggest that modifications to the compound can enhance selectivity and potency for these receptors. For instance, derivatives with lower lipophilicity exhibited improved agonistic activity .

Case Study 1: Metabolic Stability and Efficacy

A study focusing on the metabolic stability of the compound revealed that it decomposes under acidic conditions but remains stable in neutral pH environments. This stability is crucial for oral administration, as it ensures that the compound maintains its efficacy when ingested .

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated that the compound can effectively lower plasma glucose levels without causing significant weight gain, a common side effect associated with PPARγ activation. This was evidenced by administering varying doses and observing changes in metabolic parameters over a treatment period .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications to the phenyl ring and side chains affect biological activity:

- Substituents: Bulky groups on the amide derivatives led to diminished activity, while smaller alkyl groups improved receptor selectivity.

- Lipophilicity: Adjusting the lipophilicity of the compound has been shown to optimize oral bioavailability and reduce adverse effects .

Tables

| Compound | Dose (mg/kg) | Plasma Glucose Change (mg/dL) | Weight Change (%) |

|---|---|---|---|

| 1 | 10 | -30 | +5 |

| Modified 22 | 1 | -50 | 0 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Isobutoxy-2-methylphenyl)-ethylamine hydrochloride with structurally or functionally related compounds, emphasizing substituent effects, pharmacological targets, and physicochemical properties.

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity The isobutoxy group in 1-(4-Isobutoxy-2-methylphenyl)-ethylamine HCl may mimic the role of alkyl chains in sigma(1) ligands like NE-537, where alkyl groups enhance receptor binding . In contrast, Venlafaxine’s methoxy group and tertiary amine structure prioritize monoamine reuptake inhibition over sigma receptor interaction .

Chirality and Separation

- While 1-(1-Naphthyl)ethylamine HCl () is explicitly chiral and studied for enantiomeric separation, the stereochemical configuration of 1-(4-Isobutoxy-2-methylphenyl)-ethylamine HCl is unclear. Chiral centers in similar amines (e.g., NE-535) significantly influence sigma receptor selectivity .

Therapeutic Potential Venlafaxine’s clinical success underscores the importance of amine backbone flexibility and polar substituents (e.g., methoxy) for reuptake inhibition. The isobutoxy derivative’s bulkier substituent may favor niche applications in sigma receptor modulation, as seen in preclinical analogs .

Research Findings and Implications

- Sigma Receptor Ligands : NE-537 and NE-535 () demonstrate that alkyl and aryloxy substituents on phenylethylamines enhance sigma(1) affinity. The isobutoxy group in 1-(4-Isobutoxy-2-methylphenyl)-ethylamine HCl likely contributes similarly, warranting further binding assays .

- Solubility and Stability : Hydrochloride salts (common to all compared compounds) improve aqueous solubility, critical for bioavailability. However, trifluoromethoxy derivatives () may exhibit lower solubility due to hydrophobic fluorine atoms .

- Synthetic Utility : Bromothiophene and naphthyl analogs () highlight the versatility of ethylamine hydrochlorides as intermediates for functionalized aromatic systems .

Preparation Methods

Key Reaction Parameters:

| Parameter | Typical Condition |

|---|---|

| Base | Potassium hydroxide (KOH) |

| Catalyst | Tetrabutylammonium bromide (phase-transfer catalyst) |

| Solvent | Organic solvent (e.g., toluene) and aqueous phase |

| Temperature | Ambient to reflux, depending on system |

| Reaction Time | Several hours (e.g., 6-12 h) |

This method yields the 4-isobutoxy-2-methylphenyl intermediate with high purity, as demonstrated in related biphenyl etherification studies.

Introduction of the Ethylamine Side Chain

The ethylamine moiety is commonly introduced via reductive amination or catalytic hydrogenation of a corresponding ketone or imine intermediate:

- Starting from 4-isobutoxy-2-methylacetophenone, condensation with ammonia or an amine source forms an imine or Schiff base.

- Catalytic hydrogenation over Pd/C under hydrogen atmosphere reduces the imine to the corresponding amine.

- Alternatively, reductive amination can be performed using hydrogen and a catalyst or chemical reductants.

This step requires careful control of reaction conditions to avoid over-reduction or side reactions.

Typical Conditions for Reductive Amination:

| Parameter | Typical Condition |

|---|---|

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | Atmospheric to moderate (1-5 atm) |

| Solvent | Ethyl acetate, methanol, or ethanol |

| Temperature | 35-55 °C |

| Reaction Time | 10-12 hours |

The crude amine is then purified by extraction and concentration.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of 1-(4-Isobutoxy-2-methylphenyl)-ethylamine:

- The free base amine is dissolved in an appropriate solvent such as isopropanol.

- An equimolar or slight excess of hydrochloric acid (e.g., 14% IPA/HCl solution) is added at controlled temperature (25-30 °C).

- The mixture is stirred to allow salt formation.

- The hydrochloride salt crystallizes upon concentration and is isolated by filtration and drying.

This step improves the compound's stability, handling, and purity, yielding a white crystalline solid with high chiral and chemical purity.

Purification and Characterization

- The product is often purified by recrystallization from ethyl acetate or ethanol.

- Purity is confirmed by HPLC, with typical purities exceeding 94-98%.

- Melting point and optical rotation are measured to confirm identity and enantiomeric purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Purity |

|---|---|---|---|

| Etherification | Phase-transfer catalysis | 4-hydroxy-2-methylphenyl + isobutyl halide, KOH, tetrabutylammonium bromide, toluene/water, reflux | 4-Isobutoxy-2-methylphenyl intermediate, high purity |

| Reductive amination/hydrogenation | Catalytic reduction | Pd/C catalyst, H2 atmosphere, ethyl acetate or methanol, 35-55 °C, 10-12 h | 1-(4-Isobutoxy-2-methylphenyl)-ethylamine, crude |

| Salt formation | Acid-base reaction | HCl in isopropanol, 25-30 °C, stirring | Hydrochloride salt, crystalline, >94% purity |

Research Findings and Notes

- The use of phase-transfer catalysis significantly enhances the etherification step's efficiency and selectivity, reducing reaction time and improving yield.

- Reductive amination under mild hydrogenation conditions avoids over-reduction and preserves stereochemistry, crucial for chiral amines.

- The hydrochloride salt formation is straightforward but critical for isolating a stable, pure product suitable for pharmaceutical use.

- Optimization of solvent, temperature, and catalyst loading is essential at each step to maximize yield and purity.

Q & A

Q. How to ensure compliance with DEA regulations for amine derivatives?

- Methodological Answer : Verify the compound’s Controlled Substances Act (CSA) status via DEA communication. Secure a Schedule I license if structural analogs (e.g., 4-bromo-2,5-dimethoxyphenethylamine) are regulated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.